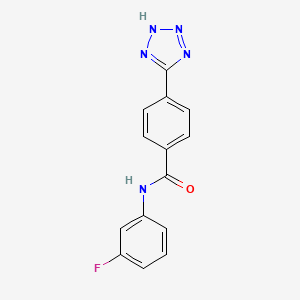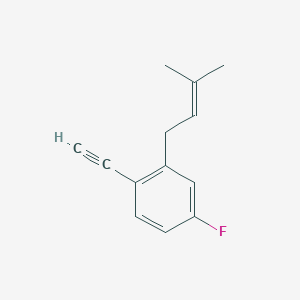
1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of an ethynyl group, a fluorine atom, and a 3-methylbut-2-en-1-yl substituent on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through a multi-step process involving the following key steps:
Alkyne Formation: The addition of an ethynyl group to the fluorobenzene derivative.
Alkylation: The attachment of the 3-methylbut-2-en-1-yl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Common catalysts include palladium and copper complexes, which facilitate the coupling reactions required for the synthesis.
化学反应分析
Types of Reactions: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated fluorobenzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学研究应用
1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The 3-methylbut-2-en-1-yl group can modulate the compound’s lipophilicity and overall biological activity.
相似化合物的比较
- 1-Ethynyl-4-fluorobenzene
- 1-Ethynyl-2-fluorobenzene
- 4-Ethynylfluorobenzene
Uniqueness: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene is unique due to the presence of the 3-methylbut-2-en-1-yl group, which distinguishes it from other fluorobenzene derivatives. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
819871-67-5 |
|---|---|
分子式 |
C13H13F |
分子量 |
188.24 g/mol |
IUPAC 名称 |
1-ethynyl-4-fluoro-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H13F/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3 |
InChI 键 |
PNIAGUUIXGOORV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1)F)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


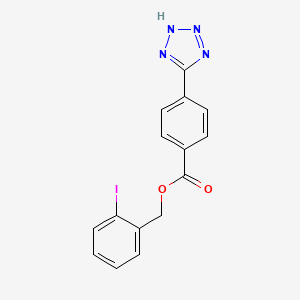
![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)

![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
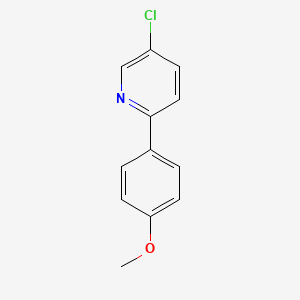
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
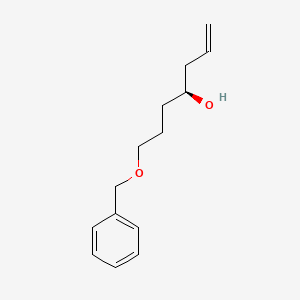
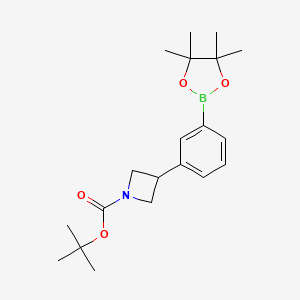
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)
